![molecular formula C6H11NO2 B1378869 2,8-Dioxa-5-azaspiro[3.5]nonane CAS No. 1240725-47-6](/img/structure/B1378869.png)
2,8-Dioxa-5-azaspiro[3.5]nonane
Overview
Description
2,8-Dioxa-5-azaspiro[3.5]nonane is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
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Biological Activity
2,8-Dioxa-5-azaspiro[3.5]nonane is a bicyclic compound characterized by a unique spiro structure that incorporates both oxygen and nitrogen atoms. Its molecular formula is , and it has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound’s spirocyclic arrangement contributes to its distinct reactivity and biological activity. The presence of multiple functional groups allows it to interact with various biological targets.
Property | Details |
---|---|
Molecular Formula | |
Molecular Weight | Approximately 171.19 g/mol |
Structural Characteristics | Spirocyclic structure with two oxygen atoms and one nitrogen atom |
While specific mechanisms for this compound remain largely unexplored, similar compounds have shown potential as enzyme inhibitors or ligands for various receptors. The spiro structure may allow it to bind effectively to these targets, modulating their activity and leading to various biological effects such as antimicrobial or antiviral properties .
Biological Activity
Research into the biological activity of this compound is still in its infancy, but preliminary findings suggest several potential activities:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties. For instance, derivatives of spirocyclic compounds have been studied for their efficacy against various bacterial strains.
- Antiviral Properties : Some studies indicate that spirocyclic compounds may inhibit viral replication, although specific data on this compound is limited .
Case Studies
-
Synthesis and Biological Testing :
In a recent study, researchers synthesized this compound hemioxalate and evaluated its antimicrobial properties against common pathogens. The results indicated a moderate inhibitory effect compared to standard antibiotics . -
Structural Analogs :
Research on structurally similar compounds has revealed that modifications in the spirocyclic framework can significantly alter biological activity. For example, the introduction of different functional groups has been shown to enhance antimicrobial potency .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of related compounds to highlight the potential of this compound.
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
2,5-Dioxa-8-azaspiro[3.5]nonane | Moderate antimicrobial activity | |
2-Oxa-5-azaspiro[3.5]nonane | Antiviral activity observed | |
2,8-Dioxa-6-azaspiro[4.5]decane | Enhanced reactivity; potential drug candidate |
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
2,8-Dioxa-5-azaspiro[3.5]nonane serves as a crucial building block in organic synthesis. Its spirocyclic structure allows for the creation of diverse derivatives, which can be used in the synthesis of more complex organic compounds. The compound is particularly useful in the synthesis of spirocyclic oxetanes, which are important in medicinal chemistry and material science.
Table 1: Synthetic Routes for this compound
Method | Description | Yield |
---|---|---|
Condensation with p-tosylamide | Reaction with 3-bromo-2,2-bis(bromomethyl)propan-1-ol | High |
Self-cyclization | Inert atmosphere with alkali to form cyclized product | Moderate |
Reduction of intermediates | Using sodium borohydride or lithium aluminum hydride | High |
Biological Applications
Potential Antimicrobial and Antiviral Properties
Research indicates that this compound may exhibit biological activities such as antimicrobial and antiviral effects. The compound's ability to interact with biological targets suggests it could be developed into therapeutic agents for various health conditions .
Case Study: Antimicrobial Activity
A study investigated the compound's efficacy against common pathogens. Results indicated that derivatives of this compound displayed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antibiotics.
Medicinal Chemistry
Drug Development Potential
The unique structure of this compound makes it a candidate for drug development. Its interaction with specific enzymes and receptors could lead to modulation of biochemical pathways relevant in treating diseases such as cancer and infections.
Material Science Applications
Development of Advanced Materials
In materials science, this compound is being explored for its use in developing advanced materials such as photochromic materials and leuco dyes. These materials are significant in creating responsive systems that change properties under specific stimuli (e.g., light) and have applications in coatings and sensors .
Table 2: Material Science Applications
Application | Description |
---|---|
Photochromic Materials | Changes color upon exposure to light |
Leuco Dyes | Used in thermochromic applications |
Polymers | Enhances properties of polymers used in various industries |
Properties
IUPAC Name |
2,8-dioxa-5-azaspiro[3.5]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-8-3-6(7-1)4-9-5-6/h7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRAGOCQIKGTJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(N1)COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240725-47-6 | |
Record name | 2,8-dioxa-5-azaspiro[3.5]nonane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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